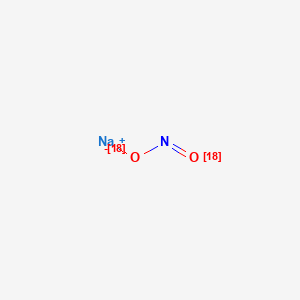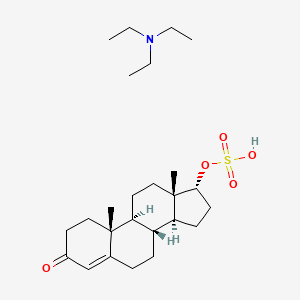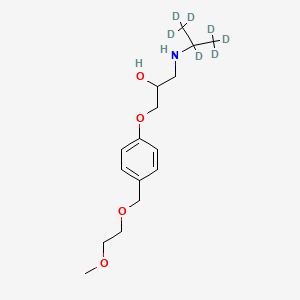
16-Hydroxy Capsaicin-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Hydroxy Capsaicin-d3 is a deuterated form of 16-Hydroxy Capsaicin, which is a metabolite of Capsaicin. Capsaicin is a well-known compound found in chili peppers that gives them their characteristic heat. The deuterated form, this compound, is often used in scientific research as an internal standard for the quantification of capsaicin due to its stability and unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16-Hydroxy Capsaicin-d3 involves multiple steps. The process typically starts with the formation of benzaldehyde oximes, followed by the reduction of these oximes to benzylamines. The final step involves the N-acylation of benzylamines with carboxylic acids . Each of these steps requires specific reaction conditions, such as the use of hydrogenation for the reduction step and specific solvents for the N-acylation step.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow synthesis, which is more efficient and environmentally friendly compared to traditional batch synthesis. This method involves the use of 3D printed flow reactors, which allow for better control over reaction conditions and reduce chemical waste .
Análisis De Reacciones Químicas
Types of Reactions
16-Hydroxy Capsaicin-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or oxidizing agents for oxidation, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
16-Hydroxy Capsaicin-d3 has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 16-Hydroxy Capsaicin-d3 involves its interaction with the TRPV1 receptor, which is a key player in the sensation of pain and heat. By binding to this receptor, this compound can modulate its activity, leading to various physiological effects. Additionally, the compound can influence other molecular targets and pathways, contributing to its overall biological activity .
Comparación Con Compuestos Similares
16-Hydroxy Capsaicin-d3 is unique compared to other similar compounds due to its deuterated nature, which provides enhanced stability and distinct properties. Similar compounds include:
Capsaicin: The parent compound, known for its pungency and wide range of biological activities.
Dihydrocapsaicin: Another major capsaicinoid found in chili peppers, with similar but slightly different properties compared to capsaicin.
Nordihydrocapsaicin: A less abundant capsaicinoid with unique biological activities.
Homocapsaicin: A minor capsaicinoid with distinct chemical and biological properties.
Propiedades
Número CAS |
1346606-77-6 |
|---|---|
Fórmula molecular |
C18H27NO4 |
Peso molecular |
324.435 |
Nombre IUPAC |
(E)-8-hydroxy-N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnon-6-enamide |
InChI |
InChI=1S/C18H27NO4/c1-18(2,22)11-7-5-4-6-8-17(21)19-13-14-9-10-15(20)16(12-14)23-3/h7,9-12,20,22H,4-6,8,13H2,1-3H3,(H,19,21)/b11-7+/i3D3 |
Clave InChI |
OGBQQOBPAFILCJ-WQEAERHDSA-N |
SMILES |
CC(C)(C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC)O |
Sinónimos |
(6E)-8-Hydroxy-N-[(4-hydroxy-3-(methoxy-d3)phenyl)methyl]-8-methyl-6-nonenamide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













